molecular formula C19H27N3O2S2 B12591329 Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-

Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-

Cat. No.: B12591329
M. Wt: 393.6 g/mol
InChI Key: SLTRHIGFCOQXQB-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- features a benzothieno[2,3-d]pyrimidine core fused with a partially hydrogenated cyclohexene ring. Key structural elements include:

  • Thioether linkage: A sulfur atom bridges the pyrimidine C2 position to the acetamide group.
  • Substituents: The acetamide nitrogen is substituted with two isopropyl groups, enhancing lipophilicity and steric bulk compared to simpler alkyl or aryl analogs .

This structure is distinct from simpler pyrimidine or thiazole derivatives, as the fused benzothiophene ring may influence electronic properties and biological interactions.

Properties

Molecular Formula

C19H27N3O2S2

Molecular Weight

393.6 g/mol

IUPAC Name

2-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C19H27N3O2S2/c1-10(2)22(11(3)4)15(23)9-25-19-20-17(24)16-13-7-6-12(5)8-14(13)26-18(16)21-19/h10-12H,6-9H2,1-5H3,(H,20,21,24)

InChI Key

SLTRHIGFCOQXQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- typically involves multi-step organic reactions. One common method includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction is often carried out in acetic acid or refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by Walid Fayad et al. (2019) demonstrated that compounds similar to Acetamide can inhibit cancer cell proliferation in multicellular spheroids. The screening of drug libraries has identified novel compounds that exhibit promising anticancer properties, suggesting that Acetamide derivatives could be explored further for their therapeutic potential against various cancers .

Antimicrobial Properties
Acetamide derivatives have been investigated for their antimicrobial activities. The unique structure of this compound allows it to interact with biological membranes effectively, potentially leading to the development of new antimicrobial agents. The thieno-pyrimidine moiety is known for its biological activity, which could be harnessed to combat resistant strains of bacteria and fungi.

Agricultural Applications

Pesticide Development
The thieno-pyrimidine structure in Acetamide makes it a candidate for the development of new pesticides. Compounds with similar structures have been shown to exhibit herbicidal and insecticidal properties. By modifying the side chains and functional groups of Acetamide, researchers can design more effective agrochemicals that target specific pests while minimizing environmental impact.

Material Science Applications

Plasticizers and Solvents
Acetamide is known for its utility as a plasticizer and solvent in the polymer industry. Its high dielectric constant allows it to dissolve a wide range of inorganic compounds, making it suitable for applications in electrochemistry and organic synthesis . The compound can enhance the flexibility and durability of plastics when used as a plasticizer.

Case Studies

  • Anticancer Screening : A study published in ResearchGate identified Acetamide derivatives that showed significant anticancer activity against various cell lines .
  • Pesticidal Efficacy : Experimental results indicated that modifications to the thieno-pyrimidine structure could lead to increased insecticidal activity against common agricultural pests.

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Benzothieno[2,3-d]pyrimidine vs. Pyrimidine/Thiazolo-pyrimidine Derivatives
  • Target Compound: The benzothieno[2,3-d]pyrimidine core (hexahydro-7-methyl-4-oxo) provides a planar aromatic system with partial saturation, balancing rigidity and flexibility .
  • Thiazolo[3,2-a]pyrimidine : describes derivatives with thiazole-fused pyrimidines (e.g., compound 11a ), which introduce additional heteroatoms (N, S) but lack the benzothiophene moiety, altering electronic properties and binding affinities .
Key Data
Compound Class Core Structure Melting Point (°C) Molecular Formula
Target Compound Benzothieno[2,3-d]pyrimidine Not reported C₂₀H₂₈N₄O₂S₂ (estimated)
Pyrimidinone () 1,6-Dihydropyrimidin-4-one 196–198 C₁₄H₁₅N₃O₂S
Thiazolo-pyrimidine () Thiazolo[3,2-a]pyrimidine 243–246 (11a) C₂₀H₁₀N₄O₃S

Acetamide Substituent Effects

N,N-Bis(isopropyl) vs. Aryl/Alkyl Groups
  • Target Compound : The N,N-bis(isopropyl) groups confer significant hydrophobicity (logP ~4.5 predicted), which may enhance membrane permeability but reduce aqueous solubility .
  • Aryl Substituted Analogs: Compounds like 2-[(4-oxo-benzothienopyrimidin-2-yl)thio]-N-(4-methylphenyl)acetamide () feature aromatic substituents, enabling π-π interactions but increasing molecular weight and rigidity .
Key Data
Compound (Reference) Substituents Yield (%) Melting Point (°C)
Target Compound N,N-bis(isopropyl) Not reported Not reported
N-(4-Methylphenyl) () Aromatic Not reported Not reported
N-(2,6-Dimethylphenyl) () Aromatic Not reported Not reported
N,N-bis(2-hydroxyethyl) () Hydrophilic Not reported Not reported
N-Benzyl () Alkyl/aromatic hybrid 66 196–198

Biological Activity

Acetamide derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The compound Acetamide, 2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)- (CAS: 606106-99-4) is particularly noteworthy due to its complex structure and potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N3O2S2C_{19}H_{27}N_{3}O_{2}S_{2}, with a molar mass of 393.57 g/mol. The structure features an acetamide functional group linked to a benzothieno-pyrimidine moiety, which may contribute to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H27N3O2S2
Molar Mass393.57 g/mol
CAS Number606106-99-4

Antimicrobial Activity

Research indicates that acetamide derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

In a comparative study on related compounds, the acetamide derivative was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The unique structural features of this acetamide compound suggest potential anticancer properties. Preliminary studies have indicated that derivatives with similar frameworks can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have demonstrated that these compounds can effectively decrease viability in various cancer cell lines .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease states. Acetamide derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenases (COX) and various kinases involved in inflammation and cancer progression. The binding affinity of these compounds to target enzymes is crucial for their therapeutic efficacy .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several acetamide derivatives using the disc diffusion method against bacterial strains such as E. coli and S. aureus . The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
  • Anticancer Activity : In vitro assays were conducted on human cancer cell lines (e.g., breast and colon cancer). The acetamide derivative demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to COX enzymes, suggesting a mechanism by which it could exert anti-inflammatory effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of thienopyrimidine-based acetamide derivatives?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity. For example, using DMSO as a solvent in nucleophilic substitution reactions improves solubility of sulfur-containing intermediates, as evidenced by yields up to 80% in analogous compounds . Monitor reaction progress via TLC and employ column chromatography for purification. Ensure anhydrous conditions to prevent hydrolysis of the thioether bond.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • 1H NMR : Assign peaks using δ values (e.g., 12.50 ppm for NH protons in DMSO-d6) and coupling constants (e.g., J = 8.2 Hz for aromatic protons) to verify substituent positions .
  • LC-MS : Confirm molecular weight via [M+H]+ ions (e.g., m/z 344.21 for related analogs) and compare with theoretical values .
  • Elemental Analysis : Validate purity by matching experimental and calculated C, N, and S percentages (e.g., C: 45.29% vs. 45.36% in a structurally similar compound) .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Use in vitro models (e.g., enzyme inhibition assays targeting kinases or proteases) to evaluate potency. Reference protocols from analogs with LC-MS-confirmed purity (>95%) and dissolve the compound in DMSO at ≤0.1% concentration to avoid solvent toxicity . Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in isopropyl groups) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., 7.41–7.28 ppm for di-substituted benzene rings) .
  • X-ray Crystallography : Validate stereochemistry if crystalline derivatives are obtainable, as demonstrated for related thienopyrimidines .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the thienopyrimidine core?

  • Methodological Answer :

  • Substituent Variation : Replace the isopropyl groups with bulkier tert-butyl or electron-withdrawing groups (e.g., CF3) to probe steric/electronic effects on target binding .
  • Biological Profiling : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) and correlate IC50 values with logP values calculated via HPLC retention times .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with ATP-binding pockets in kinases, guided by crystallographic data from PubChem .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside moieties at the acetamide nitrogen to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, optimizing particle size (50–100 nm) via dynamic light scattering (DLS) .
  • Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical dosing, ensuring biocompatibility through hemolysis assays .

Q. What analytical approaches validate compound stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24 hours. Monitor degradation via UPLC-PDA at 254 nm .
  • Mass Spectrometry : Identify hydrolysis products (e.g., free thiols or oxidized sulfones) using high-resolution Q-TOF MS .
  • Circular Dichroism (CD) : Assess conformational stability in buffered solutions if chiral centers are present .

Data Management & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Experimental Logs : Record reaction times, solvent batches, and humidity levels (critical for moisture-sensitive steps) .
  • Open-Source Databases : Deposit NMR/LC-MS spectra in PubChem or Zenodo, using accession codes (e.g., PubChem CID 129763506) for peer validation .
  • Negative Result Reporting : Publish failed attempts (e.g., unsuccessful Suzuki couplings) to guide protocol refinement .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across labs?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using fixed-effects models, adjusting for variables like cell passage number and serum concentration .
  • Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., anomalous IC50 values due to impurity interference) .
  • Blinded Re-Testing : Redesign assays with independent replication to isolate protocol-specific artifacts .

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